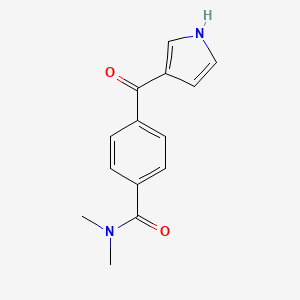
2-Methylsulfonyl-1-(2,2,2-trifluoroethyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfonyl-1-(2,2,2-trifluoroethyl)imidazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as MTEMIM and is an imidazole derivative.
Wirkmechanismus
The mechanism of action of MTEMIM is not fully understood. However, it has been suggested that MTEMIM may act by inhibiting the activity of certain enzymes or proteins in cancer cells or bacteria. It has also been suggested that MTEMIM may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
MTEMIM has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. MTEMIM has also been found to induce apoptosis in cancer cells. Additionally, MTEMIM has been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MTEMIM has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MTEMIM is also stable under normal lab conditions. However, MTEMIM has some limitations. It is not water-soluble, which makes it difficult to use in aqueous systems. Additionally, MTEMIM is not very soluble in common organic solvents such as ethanol and methanol.
Zukünftige Richtungen
There are several future directions for research on MTEMIM. One area of research could be to further investigate its anticancer properties and potential use as a cancer treatment. Another area of research could be to investigate its potential use as an antibacterial and antifungal agent. Additionally, research could be done to improve the solubility of MTEMIM in aqueous and organic solvents. Finally, research could be done to investigate the potential use of MTEMIM as a corrosion inhibitor in various industries.
In conclusion, MTEMIM is a promising chemical compound with potential applications in various fields. Its anticancer, antibacterial, and antifungal properties make it a valuable compound for scientific research. While there are limitations to its use in lab experiments, there are several future directions for research on MTEMIM.
Synthesemethoden
MTEMIM can be synthesized by reacting 2-methylsulfonyl imidazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of MTEMIM as a white solid with a melting point of 140-142°C. The yield of this reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
MTEMIM has been studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against various cancer cell lines such as MCF-7, HepG2, and A549. MTEMIM has also been studied for its antibacterial and antifungal properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. MTEMIM has also been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-1-(2,2,2-trifluoroethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O2S/c1-14(12,13)5-10-2-3-11(5)4-6(7,8)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYBQNKDHNESAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)



